Cas no 16867-25-7 (N-methylbutane-1-sulfonamide)
N-methylbutane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanesulfonamide, N-methyl-
- N-methylbutane-1-sulfonamide
- G49042
- 829-940-7
- SCHEMBL604854
- N-methyl-n-butanesulfonamide
- RAA86725
- CS-0217928
- EN300-93394
- Z55258068
- AKOS000142759
- 16867-25-7
-
- MDL: MFCD00465165
- Inchi: 1S/C5H13NO2S/c1-3-4-5-9(7,8)6-2/h6H,3-5H2,1-2H3
- InChI Key: CJUPBDDCEQLSBF-UHFFFAOYSA-N
- SMILES: C(S(NC)(=O)=O)CCC
Computed Properties
- Exact Mass: 151.06669983Da
- Monoisotopic Mass: 151.06669983Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 54.6Ų
N-methylbutane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103290-10mg |
N-methylbutane-1-sulfonamide |
16867-25-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103290-50mg |
N-methylbutane-1-sulfonamide |
16867-25-7 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M103290-100mg |
N-methylbutane-1-sulfonamide |
16867-25-7 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-93394-0.05g |
N-methylbutane-1-sulfonamide |
16867-25-7 | 95% | 0.05g |
$155.0 | 2023-09-01 | |
| Enamine | EN300-93394-0.1g |
N-methylbutane-1-sulfonamide |
16867-25-7 | 95% | 0.1g |
$232.0 | 2023-09-01 | |
| Enamine | EN300-93394-0.25g |
N-methylbutane-1-sulfonamide |
16867-25-7 | 95% | 0.25g |
$331.0 | 2023-09-01 | |
| Enamine | EN300-93394-0.5g |
N-methylbutane-1-sulfonamide |
16867-25-7 | 95% | 0.5g |
$524.0 | 2023-09-01 | |
| Enamine | EN300-93394-1.0g |
N-methylbutane-1-sulfonamide |
16867-25-7 | 95% | 1.0g |
$671.0 | 2023-02-11 | |
| Enamine | EN300-93394-2.5g |
N-methylbutane-1-sulfonamide |
16867-25-7 | 95% | 2.5g |
$1315.0 | 2023-09-01 | |
| Enamine | EN300-93394-5.0g |
N-methylbutane-1-sulfonamide |
16867-25-7 | 95% | 5.0g |
$1945.0 | 2023-02-11 |
N-methylbutane-1-sulfonamide Suppliers
N-methylbutane-1-sulfonamide Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on N-methylbutane-1-sulfonamide
N-methylbutane-1-sulfonamide (CAS No. 16867-25-7): A Comprehensive Overview
N-methylbutane-1-sulfonamide (CAS No. 16867-25-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-methylbutanesulfonamide, is characterized by its unique structural features and potential applications in drug development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of N-methylbutane-1-sulfonamide.
Chemical Properties and Structure: N-methylbutane-1-sulfonamide is a white crystalline solid with the molecular formula C5H13NO2S. The compound consists of a butane chain with a sulfonamide group attached to the first carbon atom and a methyl group attached to the nitrogen atom of the sulfonamide moiety. The presence of the sulfonamide functional group imparts unique chemical properties to N-methylbutane-1-sulfonamide, making it an interesting candidate for various chemical and biological applications.
Synthesis Methods: The synthesis of N-methylbutane-1-sulfonamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of butanesulfonyl chloride with methylamine in an appropriate solvent, such as dichloromethane or ethanol. This reaction typically proceeds under mild conditions and yields high purity N-methylbutane-1-sulfonamide. Another approach involves the reaction of butanesulfinic acid with methylamine, followed by oxidation to form the sulfonamide derivative. These synthetic methods have been optimized to ensure high yields and purity, making N-methylbutane-1-sulfonamide readily available for research purposes.
Biological Activities: Recent studies have highlighted the potential biological activities of N-methylbutane-1-sulfonamide. One area of interest is its anti-inflammatory properties. Research has shown that N-methylbutane-1-sulfonamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo models. This suggests that N-methylbutane-1-sulfonamide may have therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, N-methylbutane-1-sulfonamide has been investigated for its antiviral properties. Studies have demonstrated that it can inhibit the replication of certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is thought to involve interference with viral entry or replication processes, making N-methylbutane-1-sulfonamide a promising lead compound for antiviral drug development.
Pharmacological Applications: The unique chemical structure and biological activities of N-methylbutane-1-sulfonamide have led to its exploration in various pharmacological applications. One notable application is in the development of novel analgesic agents. Preclinical studies have shown that N-methylbutane-1-sulfonamide exhibits potent analgesic effects without significant side effects, making it a potential candidate for pain management therapies.
In addition to its analgesic properties, N-methylbutane-1-sulfonamide has been studied for its neuroprotective effects. Research has indicated that it can protect neurons from oxidative stress-induced damage and reduce neuroinflammation. These findings suggest that N-methylbutane-1-sulfonamide may have therapeutic potential in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Current Research Trends: The ongoing research on N-methylbutane-1-sulfonamide continues to uncover new insights into its mechanisms of action and potential applications. Recent studies have focused on optimizing its pharmacokinetic properties to enhance its bioavailability and therapeutic efficacy. For example, researchers are exploring prodrug strategies to improve the oral absorption and stability of N-methylbutane-1-sulfonamide.
Another area of active research is the development of analogs and derivatives of N-methylbutane-1-sulfonamide with enhanced biological activities. These efforts aim to identify compounds with improved potency, selectivity, and safety profiles for various therapeutic indications.
Conclusion: In conclusion, N-methylbutane-1-sulfonamide (CAS No. 16867-25-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the properties and applications of N-methylbutane-1-sulfonamide will emerge, paving the way for innovative therapeutic solutions.
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